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molecular formula C10H16F2N2O2 B8392349 1-(3,3-Difluoroazetidin-1-yl)-2-(piperidin-4-yloxy)ethanone

1-(3,3-Difluoroazetidin-1-yl)-2-(piperidin-4-yloxy)ethanone

Cat. No. B8392349
M. Wt: 234.24 g/mol
InChI Key: VEHUEXMHAXTVEU-UHFFFAOYSA-N
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Patent
US08129380B2

Procedure details

Benzyl 4-(2-(3,3-difluoroazetidin-1-yl)-2-oxoethoxy)piperidine-1-carboxylate (87) (2.59 g, 7.03 mmol) and palladium on carbon (0.075 g, 0.70 mmol) were added to ethanol (40 mL). This was stirred for 3 hours under an atmosphere of H2 (1.417 g, 703.09 mmol). The reaction was filtered and the solvent evaporated to afford a viscous clear oil. The crude product was purified by distillation at 0.5 mBar, collecting fractions that distilled at 90° C. to afford the desired material as a colourless oil (0.540 g, 32.8% yield); 1H NMR (400.132 MHz, CDCl3) δ 1.49-1.40 (2H, m), 1.94-1.89 (2H, m), 2.65-2.59 (2H, m), 3.10-3.05 (2H, m), 3.44-3.38 (1H, m), 4.13 (2H, s), 4.35 (2H, t), 4.64 (2H, t); NH missing
Name
Benzyl 4-(2-(3,3-difluoroazetidin-1-yl)-2-oxoethoxy)piperidine-1-carboxylate
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
0.075 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
32.8%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:26])[CH2:5][N:4]([C:6](=[O:25])[CH2:7][O:8][CH:9]2[CH2:14][CH2:13][N:12](C(OCC3C=CC=CC=3)=O)[CH2:11][CH2:10]2)[CH2:3]1>[Pd].C(O)C>[F:26][C:2]1([F:1])[CH2:5][N:4]([C:6](=[O:25])[CH2:7][O:8][CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH2:3]1

Inputs

Step One
Name
Benzyl 4-(2-(3,3-difluoroazetidin-1-yl)-2-oxoethoxy)piperidine-1-carboxylate
Quantity
2.59 g
Type
reactant
Smiles
FC1(CN(C1)C(COC1CCN(CC1)C(=O)OCC1=CC=CC=C1)=O)F
Name
Quantity
0.075 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
This was stirred for 3 hours under an atmosphere of H2 (1.417 g, 703.09 mmol)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to afford a viscous clear oil
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation at 0.5 mBar
CUSTOM
Type
CUSTOM
Details
collecting fractions
DISTILLATION
Type
DISTILLATION
Details
that distilled at 90° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1(CN(C1)C(COC1CCNCC1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 32.8%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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